molecular formula C24H30N4O5 B12793591 2-Amino-N,N,N',N'-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide CAS No. 57270-61-8

2-Amino-N,N,N',N'-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide

Cat. No.: B12793591
CAS No.: 57270-61-8
M. Wt: 454.5 g/mol
InChI Key: LOQXKYAWUVNORV-UHFFFAOYSA-N
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Description

2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide is a complex organic compound with a molecular formula of C24H30N4O5 and a molecular weight of 454.52 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as amines, hydroxyl, and carbonyl groups. It has significant applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves multiple steps. One common method includes the reaction of 2-amino-4,6-dimethylphenol with diethyl oxalate to form an intermediate, which is then reacted with ethylamine under controlled conditions to yield the final product . The reaction conditions typically involve refluxing in an organic solvent such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with halides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted phenoxazine derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid bis-diethylamide: Similar structure but different functional groups.

    3,10,12-trimethyl-2-amino-N,N,N’,N’-tetraethyl-phenoxazine: Similar core structure with additional methyl groups.

Uniqueness

2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide is unique due to its combination of functional groups, which confer specific chemical and physical properties.

Properties

CAS No.

57270-61-8

Molecular Formula

C24H30N4O5

Molecular Weight

454.5 g/mol

IUPAC Name

2-amino-1-N,1-N,9-N,9-N-tetraethyl-3-hydroxy-4,6-dimethyl-7-oxophenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C24H30N4O5/c1-7-27(8-2)23(31)14-11-15(29)12(5)21-18(14)26-19-16(24(32)28(9-3)10-4)17(25)20(30)13(6)22(19)33-21/h11,30H,7-10,25H2,1-6H3

InChI Key

LOQXKYAWUVNORV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=O)C(=C2C1=NC3=C(O2)C(=C(C(=C3C(=O)N(CC)CC)N)O)C)C

Origin of Product

United States

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